

The Structure-Activity Relationship of MPX-007: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of MPX-007, a potent and selective negative allosteric modulator (NAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] MPX-007 and its analogs, developed from the TCN-201 scaffold, represent significant advancements in the pharmacological toolkit for investigating the physiological and pathological roles of GluN2A-containing NMDA receptors.[4][5] These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, autism spectrum disorders, and epilepsy.[2] This document outlines the quantitative pharmacological data, detailed experimental methodologies, and key signaling pathways associated with MPX-007.

Core Pharmacological Data: Potency and Selectivity

MPX-007 is a pyrazine-containing compound that demonstrates superior potency and improved physicochemical properties compared to its predecessor, TCN-201.[2][4] Its inhibitory activity and selectivity have been extensively characterized in various in vitro systems.

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data for **MPX-007** and its analog, MPX-004.



Compound	Assay System	Target	IC50 (nM)
MPX-007	HEK Cells (Ca2+/Fluorescence)	GluN2A	27[1][4][5][6]
MPX-004	HEK Cells (Ca2+/Fluorescence)	GluN2A	79[1][4]
TCN-201	HEK Cells (Ca2+/Fluorescence)	GluN2A	Incomplete Inhibition[1]
MPX-007	Xenopus Oocytes (Electrophysiology)	GluN2A	143 ± 10[1][4]
MPX-004	Xenopus Oocytes (Electrophysiology)	GluN2A	198 ± 17[1][4][5]

Compound	Selectivity (Fold vs. GluN2A)	GluN2B	GluN2C	GluN2D
MPX-007	>70-fold (estimated)[1][4]	Weak inhibition at 10 µM[1][4]	Weak inhibition at 10 μ M[1]	>10 μM[1]
MPX-004	>150-fold (estimated)[1][4]	>30 μM[1]	>30 μM[1]	>30 μM[1]

Compound	IC₅₀ at 3 μM Glycine (nM)	Fold-shift in IC₅₀ at 30 µM Glycine	Maximal Inhibition at 300 μM Glycine
MPX-007	~200	3.2	95% ± 1%[7]
MPX-004	~200	3.8	71% ± 4%[7]
TCN-201	~200	Higher than MPX-007	Markedly diminished[7]

Mechanism of Action: Allosteric Modulation

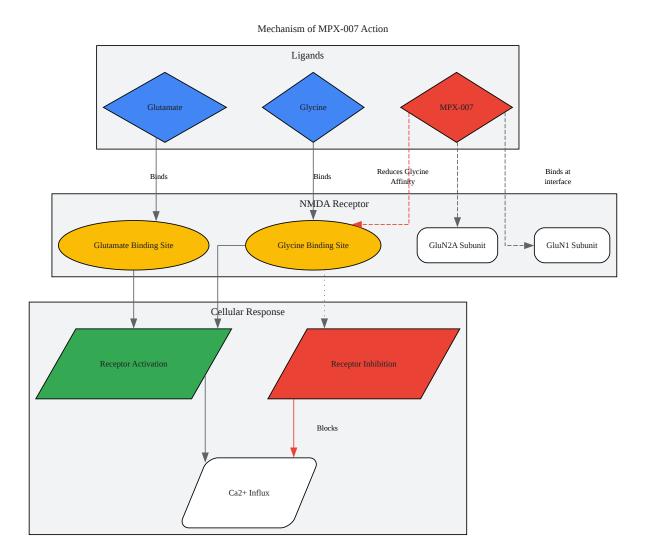






MPX-007 functions as a negative allosteric modulator of the NMDA receptor.[1] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1][2] This allosteric interaction reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][2] A significant advantage of MPX-007 is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[1][8] Structural studies suggest that the binding of NAMs like MPX-007 displaces Valine 783 (V783) on the GluN2A subunit.[2][8] This displacement may account for the increased efficacy of MPX-007 compared to other similar compounds at high glycine concentrations.[2]





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Proposed mechanism of action of MPX-007.



Experimental Protocols

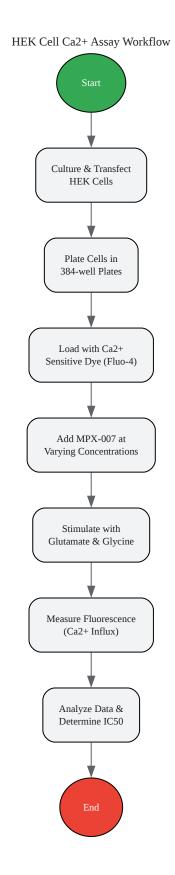
The characterization of **MPX-007**'s potency and selectivity involved several key experimental procedures.

HEK Cell-Based Ca2+/Fluorescence Assay

This assay is employed to determine the IC50 values of MPX-007 against different GluN2 subunits in a controlled cellular environment.[1]

- 1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK) cells are stably transfected to express human GluN1 and either GluN2A, GluN2B, or GluN2D subunits.[1]
- 2. Assay Preparation:
- Cells are plated in 384-well plates.[1]
- They are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4.[1][9]
- 3. Compound Application:
- MPX-007 is added at a range of concentrations to the cell plates.[1]
- 4. Receptor Stimulation:
- Cells are stimulated with a mixture of glutamate and glycine (e.g., 3 μM each) to activate the NMDA receptors.[1]
- 5. Data Acquisition:
- Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.[1]
- 6. Data Analysis:
- The concentration-response curves for the inhibition of the calcium response are fitted to the Hill equation to determine the IC50 values.[1][4]





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Workflow for the HEK cell calcium influx assay.

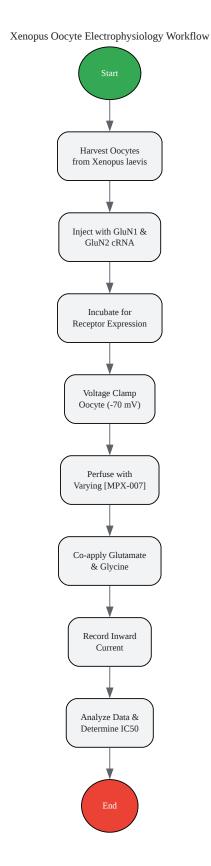


Xenopus Oocyte Electrophysiology

This method is used to confirm the potency and selectivity of **MPX-007** through direct measurement of ion channel activity.

- 1. Oocyte Preparation and Injection:
- Oocytes are harvested from Xenopus laevis.
- They are injected with cRNA encoding human GluN1 and a specific GluN2 subunit (A, B, C, or D).[2]
- 2. Electrophysiological Recording:
- After incubation to allow for receptor expression, oocytes are voltage-clamped at a holding potential (e.g., -70 mV).[2][10]
- 3. Compound Application and Agonist Stimulation:
- Oocytes are perfused with varying concentrations of MPX-007.[2]
- This is followed by co-application with glutamate and glycine to elicit inward currents.[2]
- 4. Data Acquisition and Analysis:
- The inhibition of the agonist-induced current at each concentration is recorded.[10]
- The resulting data is used to generate concentration-response curves and determine the IC50 value.[5]





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Workflow for Xenopus oocyte electrophysiology.



Structure-Activity Relationship Insights

The development of **MPX-007** from the TCN-201 scaffold involved a medicinal chemistry optimization campaign.[4] Over 200 analogs were synthesized and screened to improve potency, solubility, and other drug-like properties.[4]

Key structural modifications leading to MPX-007 include:

- Pyrazine Core: Both MPX-004 and MPX-007 feature a pyrazine ring system.[4][5]
- Optimal Halogen Substitution: The phenylsulfonamide aryl ring possesses optimal halogen substituents.[4][5]
- Methyl Group Addition: **MPX-007**'s higher potency compared to MPX-004 is attributed to the addition of a methyl group to the pyrazine nucleus.[4][5]

These modifications resulted in compounds with significantly greater potency and aqueous solubility compared to TCN-201.[4][8] Furthermore, the MPX analogs have improved ADME properties, including the lack of a hydrazine core, lower logP, and a reduction in hydrogen bond donors.[4]

Conclusion

MPX-007 is a highly potent and selective GluN2A-containing NMDA receptor antagonist that represents a valuable tool for neuroscience research.[1][4][6] Its well-characterized structure-activity relationship, coupled with its improved pharmacological and physicochemical properties, makes it a superior probe for dissecting the roles of GluN2A in both normal brain function and in various neurological and psychiatric disorders.[2][4][6] The detailed experimental protocols provided herein offer a foundation for the continued investigation and application of this important pharmacological agent.

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